molecular formula C19H23NO5 B15283648 3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid

3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid

Cat. No.: B15283648
M. Wt: 345.4 g/mol
InChI Key: HXGWSWDVMCVDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid is an organic compound with a complex structure that includes aromatic rings, ether groups, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. The process may include:

    Etherification: Introduction of ethoxy and hydroxyethoxy groups to the benzene ring.

    Amination: Attachment of the amino group to the benzyl position.

    Carboxylation: Introduction of the carboxylic acid group to the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[3-Methoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid
  • 3-{[3-Ethoxy-4-(2-methoxyethoxy)benzyl]amino}-2-methylbenzoic acid

Uniqueness

3-{[3-Ethoxy-4-(2-hydroxyethoxy)benzyl]amino}-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

3-[[3-ethoxy-4-(2-hydroxyethoxy)phenyl]methylamino]-2-methylbenzoic acid

InChI

InChI=1S/C19H23NO5/c1-3-24-18-11-14(7-8-17(18)25-10-9-21)12-20-16-6-4-5-15(13(16)2)19(22)23/h4-8,11,20-21H,3,9-10,12H2,1-2H3,(H,22,23)

InChI Key

HXGWSWDVMCVDGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC=CC(=C2C)C(=O)O)OCCO

Origin of Product

United States

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